

Spectroscopic Analysis of **tert-Butyl 3-hydroxypropylmethylcarbamate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-hydroxypropylmethylcarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **tert-Butyl 3-hydroxypropylmethylcarbamate**, also known as N-Boc-3-(methylamino)-1-propanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, detailed experimental protocols for obtaining these spectra are provided.

Chemical Structure and Properties

- IUPAC Name: *tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate*
- Synonyms: N-Boc-3-(methylamino)-1-propanol, *tert-Butyl (3-hydroxypropyl)methylcarbamate*
- CAS Number: 98642-44-5
- Molecular Formula: C₉H₁₉NO₃[\[1\]](#)
- Molecular Weight: 189.25 g/mol [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-Butyl 3-hydroxypropylmethylcarbamate**. These predictions are derived from the analysis of similar structures, such as tert-butyl N-(3-hydroxypropyl)carbamate and other N-Boc protected amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.55	Triplet	2H	-CH ₂ -OH
~3.25	Triplet	2H	-N-CH ₂ -
~2.85	Singlet	3H	-N-CH ₃
~1.70	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.45	Singlet	9H	-C(CH ₃) ₃
Variable	Broad Singlet	1H	-OH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (Carbamate)
~79.5	-C(CH ₃) ₃
~61.0	-CH ₂ -OH
~49.0	-N-CH ₂ -
~35.0	-N-CH ₃
~32.0	-CH ₂ -CH ₂ -CH ₂ -
~28.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Medium	O-H stretch (alcohol)
2975 - 2850	Strong	C-H stretch (alkane)
1690 - 1670	Strong	C=O stretch (carbamate)
1470 - 1450	Medium	C-H bend (alkane)
1390 and 1365	Medium	C-H bend (tert-butyl)
1250 - 1150	Strong	C-O stretch (carbamate)
1050	Medium-Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/z	Interpretation
190.14	$[M+H]^+$ (protonated molecule)
175.12	$[M-CH_3]^+$
134.10	$[M-C_4H_9]^+$ (loss of tert-butyl)
116.09	$[M-Boc]^+$
102.08	$[M-C_4H_9O_2]^+$
57.07	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **tert-Butyl 3-hydroxypropylmethylcarbamate**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$)
- Sample of **tert-Butyl 3-hydroxypropylmethylcarbamate**
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set appropriate spectral width, acquisition time, and relaxation delay.
 - Typically, 16 to 64 scans are sufficient.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **tert-Butyl 3-hydroxypropylmethylcarbamate**.

Materials:

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of **tert-Butyl 3-hydroxypropylmethylcarbamate**
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **tert-Butyl 3-hydroxypropylmethylcarbamate**.

Materials:

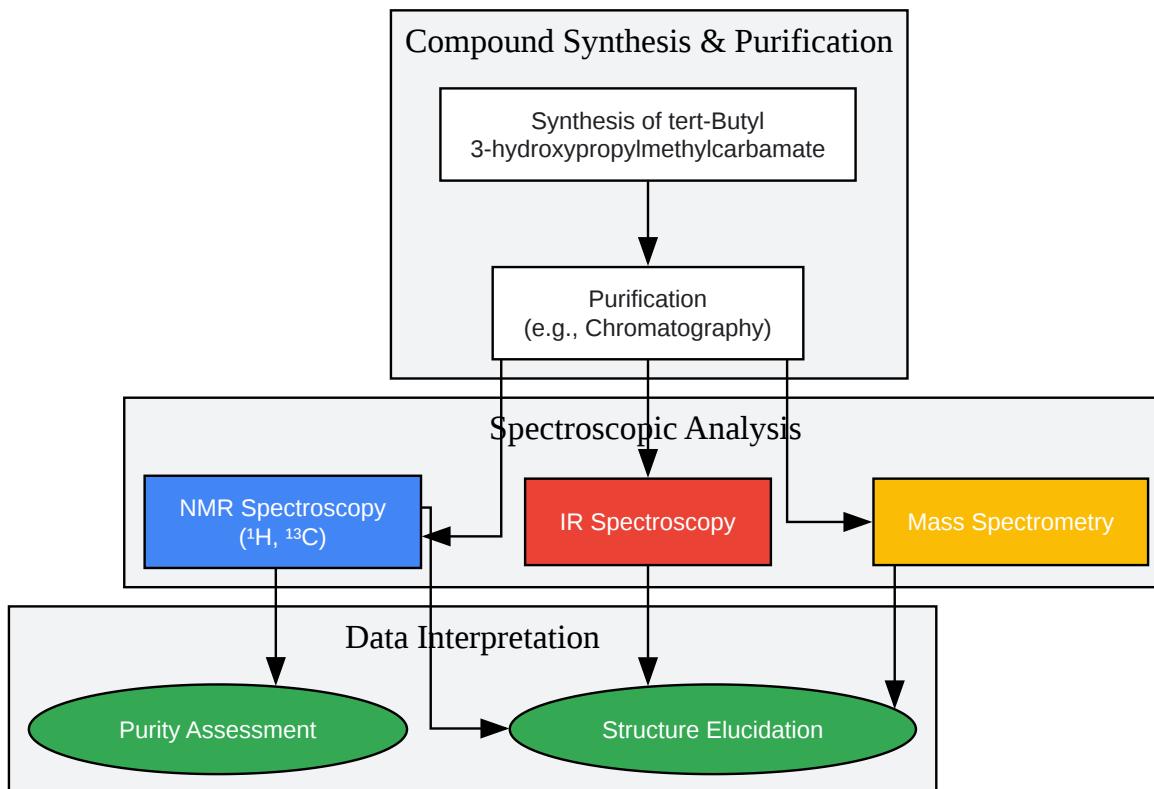
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Syringe pump or liquid chromatography (LC) system for sample introduction
- Solvent (e.g., methanol, acetonitrile, water)
- Sample of **tert-Butyl 3-hydroxypropylmethylcarbamate**

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.
- Sample Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump or via an LC system.
- Data Acquisition:
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
 - If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest (e.g., $[\text{M}+\text{H}]^+$) and acquire a product ion spectrum to observe fragmentation.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. Productdetails- [acrotein.com]

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Phone: (601) 213-4426
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